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Compound Name:
3-Chloro-4-propoxyphenylboronic

acid

Cat. No.: B1586962 Get Quote

Abstract: This guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-propoxyphenylboronic acid, a key building block in synthetic organic chemistry,

particularly in the development of novel pharmaceutical agents. Due to the absence of publicly

available experimental spectra for this specific compound, this paper will instead focus on the

theoretical underpinnings of its expected spectroscopic characteristics. We will delve into

predictive analysis for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, grounded in the fundamental principles of each technique and

supported by data from analogous structures. This document is intended to serve as a

foundational resource for researchers, scientists, and professionals in drug development,

offering insights into the structural elucidation of this important molecule.

Introduction to 3-Chloro-4-propoxyphenylboronic
Acid
3-Chloro-4-propoxyphenylboronic acid, with the chemical formula C₉H₁₂BClO₃ and a

molecular weight of 214.45 g/mol , belongs to the versatile class of phenylboronic acids.[1]

These compounds are instrumental in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-

winning method for the formation of carbon-carbon bonds. The specific substitution pattern of

3-Chloro-4-propoxyphenylboronic acid—a chlorine atom, a propoxy group, and a boronic

acid moiety on the phenyl ring—makes it a valuable synthon for introducing this functionalized

aromatic ring into more complex molecular architectures.
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The precise characterization of such a molecule is paramount for its effective use.

Spectroscopic techniques provide the definitive "fingerprint" of a compound, confirming its

identity, purity, and structure. This guide will explore the anticipated spectroscopic data for 3-
Chloro-4-propoxyphenylboronic acid.

Predicted Spectroscopic Data and Interpretation
In the absence of direct experimental data, we can predict the salient features of the NMR, IR,

and MS spectra of 3-Chloro-4-propoxyphenylboronic acid based on the well-established

principles of spectroscopy and by drawing comparisons with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. We will consider both ¹H (proton) and ¹³C (carbon-13) NMR.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons

and their connectivity.

Experimental Protocol (Hypothetical):

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-
propoxyphenylboronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃). The choice of solvent is critical as the acidic protons of the boronic acid group

may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆

is often preferred for boronic acids as it can help in observing the B(OH)₂ protons.

Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Chloro-4-
propoxyphenylboronic acid

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

H-2 (Aromatic) 7.8 - 8.0 d 1H

H-5 (Aromatic) 7.0 - 7.2 d 1H

H-6 (Aromatic) 7.6 - 7.8 dd 1H

O-CH₂-CH₂-CH₃ 4.0 - 4.2 t 2H

O-CH₂-CH₂-CH₃ 1.7 - 1.9 m 2H

O-CH₂-CH₂-CH₃ 0.9 - 1.1 t 3H

B(OH )₂ 5.0 - 6.0 (broad) s 2H

Interpretation of the Predicted ¹H NMR Spectrum:

Aromatic Region (7.0 - 8.0 ppm): The three protons on the phenyl ring will appear in this

region.

The proton at position 2 (H-2), being ortho to the electron-withdrawing boronic acid group,

is expected to be the most deshielded.

The proton at position 6 (H-6) will be ortho to the boronic acid and meta to the propoxy

group.

The proton at position 5 (H-5), ortho to the electron-donating propoxy group, should be the

most shielded of the aromatic protons.

The splitting pattern will follow the ortho and meta coupling rules. H-5 will likely be a

doublet coupled to H-6. H-2 will be a doublet coupled to H-6. H-6 will be a doublet of
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doublets, coupled to both H-2 and H-5.

Propoxy Group (0.9 - 4.2 ppm):

The methylene protons adjacent to the oxygen (-OCH₂-) will be the most deshielded of the

aliphatic protons due to the inductive effect of the oxygen atom, appearing as a triplet.

The central methylene protons (-CH₂-) will appear as a multiplet (sextet).

The terminal methyl protons (-CH₃) will be the most shielded, appearing as a triplet.

Boronic Acid Protons (5.0 - 6.0 ppm): The two hydroxyl protons of the boronic acid group are

expected to give a broad singlet. Its position and even its observation can be highly

dependent on the solvent, concentration, and water content.

Diagram 1: Molecular Structure and Proton Labeling for NMR Analysis

Caption: Labeled structure of 3-Chloro-4-propoxyphenylboronic acid for ¹H NMR

assignment.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Experimental Protocol (Hypothetical):

Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated

sample (20-50 mg in 0.5-0.7 mL of solvent) if necessary.

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.
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Spectral Width: 0-200 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-4-propoxyphenylboronic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-B(OH)₂ (C1) 130 - 135

C-H (C2) 135 - 140

C-Cl (C3) 125 - 130

C-O (C4) 155 - 160

C-H (C5) 115 - 120

C-H (C6) 130 - 135

O-CH₂-CH₂-CH₃ 65 - 70

O-CH₂-CH₂-CH₃ 20 - 25

O-CH₂-CH₂-CH₃ 10 - 15

Interpretation of the Predicted ¹³C NMR Spectrum:

Aromatic Carbons (115 - 160 ppm):

The carbon attached to the oxygen (C4) will be the most deshielded due to the strong

deshielding effect of the oxygen atom.

The carbon bonded to the boronic acid group (C1) will also be significantly deshielded.

The carbon bearing the chlorine atom (C3) will be in a similar region.

The remaining three aromatic carbons (C2, C5, C6) will appear at relatively lower

chemical shifts.

Aliphatic Carbons (10 - 70 ppm):
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The carbon of the methylene group attached to the oxygen (-OCH₂-) will be the most

deshielded in this region.

The other two carbons of the propoxy group will be found at higher field (lower ppm

values).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Hypothetical):

Sample Preparation:

Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) and press it into a thin, transparent disk.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Table 3: Predicted Characteristic IR Absorption Bands for 3-Chloro-4-propoxyphenylboronic
acid
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Wavenumber (cm⁻¹) Vibration Functional Group

3500 - 3200 (broad) O-H stretch B(OH)₂

3100 - 3000 C-H stretch (aromatic) Ar-H

2960 - 2850 C-H stretch (aliphatic) -CH₃, -CH₂-

1600 - 1450 C=C stretch Aromatic ring

1380 - 1320 B-O stretch B-O

1250 - 1200 C-O stretch (aryl ether) Ar-O-C

800 - 600 C-Cl stretch Ar-Cl

Interpretation of the Predicted IR Spectrum:

A very prominent and broad absorption band in the 3500-3200 cm⁻¹ region is expected,

corresponding to the O-H stretching vibrations of the boronic acid's hydroxyl groups. This

broadness is due to hydrogen bonding.

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above

3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The aliphatic C-H stretching of the propoxy group will be visible in the 2960-2850 cm⁻¹

range.

A strong band for the B-O stretching is characteristic of boronic acids and is expected around

1380-1320 cm⁻¹.

The aryl ether linkage will show a characteristic C-O stretching band.

The C-Cl stretching vibration will appear in the fingerprint region.

Diagram 2: Experimental Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol (Hypothetical):

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).
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Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Parameters:

Ionization Mode: Positive or negative ion mode. For boronic acids, negative ion mode is

often useful to observe the [M-H]⁻ or adduct ions.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Table 4: Predicted Key Ions in the Mass Spectrum of 3-Chloro-4-propoxyphenylboronic acid

m/z (predicted) Ion Notes

214.05 [M]⁺

Molecular ion. The presence of

chlorine will result in an

isotopic pattern with a ratio of

approximately 3:1 for the M

and M+2 peaks.

196.04 [M-H₂O]⁺
Loss of a water molecule from

the boronic acid group.

171.04 [M-C₃H₇]⁺ Loss of the propyl group.

155.01 [M-C₃H₇O]⁺ Loss of the propoxy group.

Interpretation of the Predicted Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight

of the compound (214.45). Due to the presence of a chlorine atom, a characteristic isotopic

pattern will be observed for the molecular ion and its fragments. Chlorine has two main

isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which will result in two peaks separated by 2 m/z

units with an intensity ratio of approximately 3:1.

Fragmentation of the molecule is expected to occur at the weaker bonds. Common

fragmentation pathways would involve the loss of water from the boronic acid group, and
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cleavage of the propoxy side chain.

Conclusion
While experimental spectroscopic data for 3-Chloro-4-propoxyphenylboronic acid is not

readily available in the public domain, a detailed prediction of its NMR, IR, and MS spectra can

be made based on established chemical principles. This theoretical analysis provides a

valuable framework for researchers working with this compound, aiding in the confirmation of

its synthesis and in quality control. The predicted data serves as a benchmark against which

experimentally obtained spectra can be compared for the unequivocal structural elucidation of

3-Chloro-4-propoxyphenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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